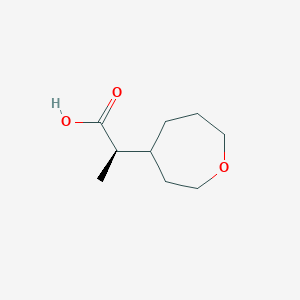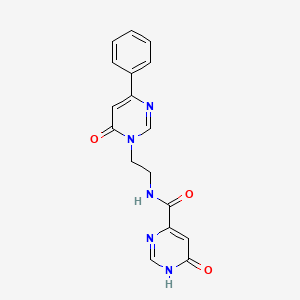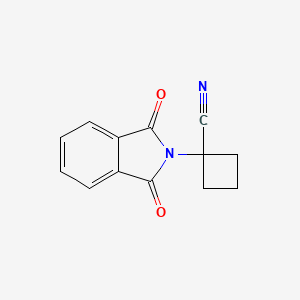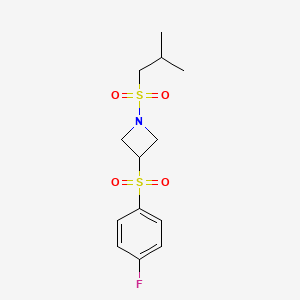
(2R)-2-(Oxepan-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Oxepan-4-yl)propanoic acid, also known as (R)-4-hydroxy-2-oxo-tetrahydrofuran-2-yl)-propanoic acid, is a chiral compound that has been widely used in scientific research applications. It is a derivative of tetrahydrofuran and is commonly synthesized through various methods.
Mechanism of Action
The mechanism of action of (2R)-2-(Oxepan-4-yl)propanoic acid is not fully understood. However, it has been shown to act as a chiral auxiliary in various reactions. It has also been shown to act as a ligand in the synthesis of metal complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(Oxepan-4-yl)propanoic acid have not been extensively studied. However, it has been shown to have low toxicity and is generally well-tolerated in lab experiments.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-2-(Oxepan-4-yl)propanoic acid in lab experiments is its high degree of enantioselectivity. This allows for the synthesis of chiral compounds with a high degree of purity. Additionally, (2R)-2-(Oxepan-4-yl)propanoic acid is generally well-tolerated and has low toxicity. However, one limitation of using (2R)-2-(Oxepan-4-yl)propanoic acid is its high cost.
Future Directions
There are many future directions for the use of (2R)-2-(Oxepan-4-yl)propanoic acid in scientific research. One direction is the synthesis of new chiral compounds for use in pharmaceuticals and other applications. Another direction is the synthesis of new metal complexes for use in catalysis and other applications. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (2R)-2-(Oxepan-4-yl)propanoic acid.
Synthesis Methods
(2R)-2-(Oxepan-4-yl)propanoic acid can be synthesized through various methods. One common method is through the reaction of tetrahydrofuran with ethyl-2-bromoacetate in the presence of sodium hydride. This reaction yields (2R)-2-(Oxepan-4-yl)propanoic acid with a high degree of enantioselectivity. Another method involves the reaction of tetrahydrofuran with ethyl-2-chloroacetate in the presence of sodium hydroxide. This reaction also yields (2R)-2-(Oxepan-4-yl)propanoic acid with a high degree of enantioselectivity.
Scientific Research Applications
(2R)-2-(Oxepan-4-yl)propanoic acid has been used in various scientific research applications. It has been used as a chiral building block in the synthesis of various compounds. It has also been used as a ligand in the synthesis of metal complexes. Additionally, (2R)-2-(Oxepan-4-yl)propanoic acid has been used in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
properties
IUPAC Name |
(2R)-2-(oxepan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)8-3-2-5-12-6-4-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXKCNBPFEMGM-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxepan-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)
![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)



![N-(4-acetylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2545249.png)
![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)


